molecular formula C10H14N2O B8775386 (2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)hydrazine CAS No. 82277-72-3

(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)hydrazine

Cat. No. B8775386
M. Wt: 178.23 g/mol
InChI Key: IOADWZHQMWLVJT-UHFFFAOYSA-N
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Patent
US04406910

Procedure details

18 g of hydrogen chloride was introduced into a stirred slurry of 56 g of (1B) in 250 ml of ethanol. The resulting mixture was stirred for 3 hours, and the solvent was evaporated. The residue was dissolved in 50 ml of water, the solution was made basic with aqueous sodium hydroxide, and extracted with ether. The extract was washed with cold water, dried (MgSO4), and filtered, and the solvent was evaporated to give 2,3-dihydro-2,2-dimethyl-7-hydrazinobenzofuran (1C) as a dark oil.
Quantity
18 g
Type
reactant
Reaction Step One
Name
( 1B )
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:18])[CH2:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([N:12](S(O)(=O)=O)[NH2:13])[C:5]=2[O:4]1>C(O)C>[CH3:2][C:3]1([CH3:18])[CH2:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([NH:12][NH2:13])[C:5]=2[O:4]1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
Cl
Name
( 1B )
Quantity
56 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2N(N)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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